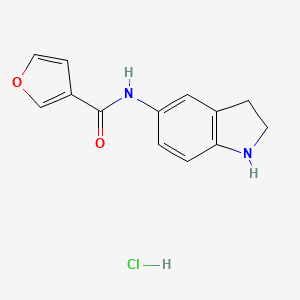![molecular formula C17H27N3O2 B7638985 N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide](/img/structure/B7638985.png)
N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide, also known as ENA-713, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ENA-713 belongs to the class of spirocyclic imidazoline compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to interact with the imidazoline I2 binding site and the sigma-1 receptor, both of which are involved in the regulation of neurotransmitter release and neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and improve cognitive function. Additionally, this compound has been shown to have a neuroprotective effect and can improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide has several advantages for use in lab experiments. It is a highly specific compound that can selectively target certain receptors and neurotransmitter systems. It is also stable and can be easily synthesized in large quantities. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide. One area of interest is the development of more potent analogs of this compound that can exhibit greater therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease conditions. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide can be synthesized using a multistep process that involves the reaction of 1,3-dibromo-5-(3-ethoxy-3-oxopropyl)benzene with 2-imidazol-1-ylpropan-1-ol in the presence of a base. The resulting product is then subjected to a spirocyclization reaction using a Lewis acid catalyst to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the field of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the formation of amyloid-beta plaques and tau protein tangles, which are the hallmark features of Alzheimer's disease. Similarly, this compound has been shown to protect dopaminergic neurons from degeneration, which is a key feature of Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-3-22-15-11-14(17(15)7-5-4-6-8-17)19-16(21)13(2)20-10-9-18-12-20/h9-10,12-15H,3-8,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNTZUGZBUVLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCCC2)NC(=O)C(C)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7638909.png)
![2-[[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7638917.png)
![N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine](/img/structure/B7638933.png)
![2-cyclobutyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7638938.png)

![N-[2-(ethylaminomethyl)phenyl]-4-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7638949.png)
![N-[1-(3-chlorophenyl)ethyl]-3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B7638951.png)


![2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7638969.png)
![3-(ethoxymethyl)-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7638974.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7638991.png)
